Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-
Description
Chemical Significance of Fused Heterocyclic Systems in Organic Synthesis
Fused heterocyclic systems are organic compounds in which two or more rings, with at least one being a heterocycle, share a pair of atoms. These structures are of paramount importance in organic chemistry for several reasons. They form the backbone of a vast number of natural products and synthetically developed molecules with significant biological activities. acs.orgmdpi.com The fusion of different ring systems creates a rigid molecular architecture that can facilitate specific interactions with biological targets. researchgate.net
The presence of heteroatoms such as nitrogen and oxygen introduces unique electronic properties and reactivity to the molecule. researchgate.net This allows for a wide range of chemical transformations and the introduction of various functional groups, making fused heterocycles versatile building blocks in the synthesis of complex molecular architectures. acs.orgmdpi.com Their enhanced chemical stability and distinct electronic properties also make them attractive for applications in materials science, such as in the development of organic semiconductors and catalysts. researchgate.net
Architectural Overview of Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- within the Indole-Pyran Chemotype
The indole-pyran chemotype refers to a class of compounds characterized by the fusion of an indole (B1671886) ring system with a pyran ring. Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-, with the chemical formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol , is a specific example of this structural class. sinfoobiotech.com Its core structure consists of a dihydropyranone ring fused to the 'b' face of an indole nucleus.
The indole moiety is a privileged scaffold in medicinal chemistry, known for its ability to mimic the structure of peptides and interact with a variety of biological receptors. nih.gov The pyran ring, a six-membered heterocycle containing an oxygen atom, is also a common feature in many biologically active natural products. The fusion of these two rings in the pyrano[3,4-b]indole framework results in a unique tricyclic system with a defined three-dimensional shape that can be explored for various chemical and biological applications.
Research Landscape and Fundamental Problems in Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- Chemistry
The research surrounding pyrano[3,4-b]indoles is primarily focused on the development of efficient synthetic methodologies and the exploration of their potential as biologically active agents. For instance, derivatives of the pyrano[3,4-b]indole scaffold have been investigated as potent and selective inhibitors of the hepatitis C virus (HCV) NS5B polymerase. nih.gov
A significant challenge in the synthesis of these compounds is the control of regioselectivity, particularly when constructing the fused ring system. rsc.orgnih.gov For example, the total synthesis of related natural products like fontanesine B highlights the difficulties in achieving the desired regioselective formation of the pyrano[3,2-e]indole core. rsc.orgnih.gov Researchers have explored various synthetic strategies to address these challenges, including intramolecular cyclization reactions. One approach involves the synthesis of 9-substituted 4,9-dihydropyrano[3,4-b]indol-1(3H)-ones from α-ethoxyallyl-lactones and disubstituted hydrazines. researchgate.net Another modern approach is the use of rhodaelectro-catalyzed double dehydrogenative Heck reactions to construct the pyrano[3,4-b]indol-1(9H)-one core. acs.org
Fundamental problems in this area of chemistry include the development of stereoselective synthetic routes to access specific enantiomers, as biological activity is often dependent on the stereochemistry of the molecule. Furthermore, the functionalization of the pyrano[3,4-b]indole core at various positions to create a library of derivatives for structure-activity relationship (SAR) studies remains an active area of investigation.
Below is a table detailing the characterization of several derivatives of the closely related pyrano[3,4-b]indol-1(9H)-one, which illustrates the types of spectroscopic data used to confirm the structure of these compounds.
| Compound Name | Molecular Formula | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | HRMS (m/z) |
| 9-Methyl-3-phenylpyrano[3,4-b]indol-1(9H)-one | C₁₈H₁₃NO₂ | 7.93 (d, J = 8.0 Hz, 1H), 7.91–7.89 (m, 2H), 7.57–7.52 (m, 1H), 7.46 (m, 3H), 7.39 (d, J = 7.6 Hz, 1H), 7.36 (s, 1H), 7.31–7.27 (m, 1H), 4.21 (s, 3H) | 157.0, 152.6, 141.6, 132.7, 129.2, 128.9, 128.1, 125.8, 125.0, 121.7, 121.4, 121.3, 121.1, 110.8, 97.3, 31.5 | [M+Na]⁺ calcd for C₁₈H₁₃NO₂Na: 298.0844, found: 298.0842 |
| 3-(4-Fluorophenyl)-9-methylpyrano[3,4-b]indol-1(9H)-one | C₁₈H₁₂FNO₂ | 7.94 (d, J = 7.8 Hz, 1H), 7.89–7.86 (m, 2H), 7.58–7.54 (m, 1H), 7.47 (d, J = 8.4 Hz, 1H), 7.30 (t, J = 6.6 Hz, 2H), 7.15 (t, J = 9.0 Hz, 2H), 4.22 (s, 3H) | 163.4 (d, J = 248.2 Hz), 156.9, 151.8, 141.7, 129.1 (d, J = 3.1 Hz), 128.2, 127.0 (d, J = 8.2 Hz), 125.8, 121.7, 121.4, 121.2, 116.0 (d, J = 21.8 Hz), 110.8, 97.1, 31.5 | [M+Na]⁺ calcd for C₁₈H₁₂FNO₂Na: 316.0750, found: 316.0753 |
| 3-(4-Bromophenyl)-9-methylpyrano[3,4-b]indol-1(9H)-one | C₁₈H₁₂BrNO₂ | 7.92 (d, J = 8.4 Hz, 1H), 7.74 (d, J = 8.4 Hz, 2H), 7.58–7.54 (m, 3H), 7.46 (d, J = 8.4 Hz, 1H), 7.35 (s, 1H), 7.30 (t, J = 7.8 Hz, 1H), 4.20 (s, 3H) | 156.8, 151.5, 141.6, 132.1, 131.6, 128.2, 126.4, 125.6, 123.3, 121.7, 121.4, 121.3, 121.3, 110.8, 97.7, 31.5 | [M+Na]⁺ calcd for C₁₈H₁₂BrNO₂Na: 375.9949, found: 375.9953 |
| 3-([1,1′-Biphenyl]-4-yl)-9-methylpyrano[3,4-b]indol-1(9H)-one | C₂₄H₁₇NO₂ | 7.98 (dd, J = 8.8, 2.0 Hz, 3H), 7.70 (dd, J = 7.2, 2.0 Hz, 2H), 7.67 (dd, J = 6.8, 1.2 Hz, 2H), 7.60–7.56 (m, 1H), 7.52–7.45 (m, 3H), 7.43–7.38 (m, 2H), 7.33 (t, J = 7.6 Hz, 1H), 4.22 (s, 3H) | 157.0, 152.2, 141.7, 141.6, 140.3, 131.5, 129.0, 128.1, 127.8, 127.5, 127.1, 125.8, 125.3, 121.7, 121.3, 121.3, 121.1, 110.8, 97.3, 31.5 | [M+H]⁺ calcd for C₂₄H₁₈NO₂: 352.1338, found: 352.1336 |
| 9-Methyl-3-(naphthalen-2-yl)pyrano[3,4-b]indol-1(9H)-one | C₂₂H₁₅NO₂ | 8.44 (s, 1H), 7.99 (d, J = 8.0 Hz, 1H), 7.91 (q, J = 8.4 Hz, 3H), 7.86–7.81 (m, 1H), 7.59–7.47 (m, 5H), 7.32 (t, J = 7.6 Hz, 1H), 4.24 (s, 3H) | 157.1, 152.5, 141.6, 133.5, 133.5, 129.7, 128.8, 128.6, 128.1, 127.8, 126.9, 126.8, 125.9, 124.6, 122.1, 121.8, 121.4, 121.4, 121.2, 110.8, 97.8, 31.5 | [M+H]⁺ calcd for C₂₂H₁₆NO₂: 326.1181, found: 326.1184 |
Data sourced from a study on rhodaelectro-catalyzed synthesis of pyrano[3,4-b]indol-1(9H)-ones. acs.org
Structure
3D Structure
Properties
IUPAC Name |
4,9-dihydro-1H-pyrano[3,4-b]indol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11-5-8-7-3-1-2-4-9(7)12-10(8)6-14-11/h1-4,12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFHDEPSDFWFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(COC1=O)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490612 | |
| Record name | 4,9-Dihydropyrano[3,4-b]indol-3(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6250-86-8 | |
| Record name | 4,9-Dihydropyrano[3,4-b]indol-3(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Pyrano 3,4 B Indol 3 1h One, 4,9 Dihydro and Analogous Ring Systems
Classical Approaches to Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- Synthesis
Traditional methods for the synthesis of the pyrano[3,4-b]indole core often involve multi-step sequences that have been foundational in heterocyclic chemistry. These approaches typically rely on the sequential construction of the indole (B1671886) and pyranone rings.
One of the most fundamental strategies for constructing the indole ring system is the Fischer indole synthesis, discovered by Emil Fischer in 1883. wikipedia.org This reaction produces the indole heterocycle from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org The mechanism involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Following protonation, a researchgate.netresearchgate.net-sigmatropic rearrangement occurs, which is the key bond-forming step, ultimately leading to the aromatic indole after the elimination of ammonia. wikipedia.orgyoutube.com
For the synthesis of pyrano[3,4-b]indol-3(1H)-one derivatives, a precursor containing appropriate functional groups is first prepared via the Fischer indolization. researchgate.netresearchgate.net This precursor is designed to have both a carboxylic acid group and a hydroxyl group positioned correctly on the indole scaffold. The final step is an intramolecular Fischer esterification, where the hydroxyl group acts as the nucleophile and the carboxylic acid is the electrophile. masterorganicchemistry.com This acid-catalyzed cyclization results in the formation of the fused pyranone ring, a cyclic ester known as a lactone, to yield the target pyrano[3,4-b]indole system. masterorganicchemistry.com The formation of five- and six-membered rings through this intramolecular process is generally favored. masterorganicchemistry.com
A distinct classical approach involves the reaction of α-ethoxalyllactones with disubstituted hydrazines to directly form 9-substituted 4,9-dihydropyrano[3,4-b]indol-1(3H)-ones. researchgate.net This method provides a direct route to the pyrano-fused indole system without the pre-formation of the indole ring.
In this reaction sequence, the α-ethoxalyllactone is first cleaved and decarboxylated in mineral acid. Subsequent treatment with arylhydrazines typically yields α-hydrazonolactones, which then cyclize under acidic conditions to form the pyrano[3,4-b]indoles. researchgate.net However, when using 1,1-disubstituted hydrazines, a modified one-pot procedure is effective, where the pyrano[3,4-b]indolones are formed without the isolation of intermediates. researchgate.net It is also possible to isolate the intermediate hydrazones by conducting the reaction in a two-phase system. researchgate.net This method is valuable for accessing specific substitution patterns on the indole nitrogen.
Table 1: Synthesis of 4,9-Dihydropyrano[3,4-b]indol-1(3H)-ones from α-Ethoxalyllactones and Hydrazines Data synthesized from research findings. researchgate.net
| α-Ethoxalyllactone Reactant | Hydrazine (B178648) Reactant | Resulting Product Core Structure |
|---|---|---|
| α-Ethoxalyl-γ-valerolactone | 1,1-Dimethylhydrazine | 6,9-Dimethyl-4,9-dihydropyrano[3,4-b]indol-1(3H)-one |
| α-Ethoxalyl-γ-valerolactone | 1-Methyl-1-phenylhydrazine | 6-Methyl-9-phenyl-4,9-dihydropyrano[3,4-b]indol-1(3H)-one |
| α-Ethoxalyl-γ-butyrolactone | 1,1-Dimethylhydrazine | 9-Methyl-4,9-dihydropyrano[3,4-b]indol-1(3H)-one |
This methodology is particularly important as it forms the basis for the synthesis of the anti-inflammatory drug Etodolac and its analogues. mostwiedzy.placs.org The core of this approach is an acid-catalyzed cyclization reaction between a tryptophol (B1683683) derivative (2-(indol-3-yl)ethanol) and a keto compound, typically a keto acid or its ester. acs.org
The reaction proceeds via a Pictet-Spengler-type mechanism. The tryptophol provides the indole nucleus and the hydroxyethyl (B10761427) side chain. The keto compound reacts with the indole at the C2 or C3 position, but the subsequent cyclization involving the hydroxyl group from the tryptophol side chain onto the intermediate iminium or carbocation species leads to the formation of the tetrahydropyran (B127337) ring fused to the indole. This strategy allows for the introduction of various substituents on the pyran ring and the indole nucleus, leading to a diverse library of 1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid derivatives. mostwiedzy.plunito.itunito.it The development of these compounds has been significant in pharmaceutical research. mostwiedzy.pl
Contemporary and Sustainable Synthetic Strategies
Modern synthetic chemistry emphasizes the development of efficient, atom-economical, and environmentally benign methodologies. Recent advancements in catalysis and reaction design have been applied to the synthesis of pyrano[3,4-b]indole scaffolds, offering significant advantages over classical routes.
A highly innovative and sustainable approach to Pyrano[3,4-b]indol-1(9H)-ones has been developed using a rhodaelectro-catalyzed double dehydrogenative Heck reaction. acs.orgnih.gov This method couples indole-2-carboxylic acids with alkenes in an undivided electrochemical cell under constant current, avoiding the need for stoichiometric chemical oxidants. acs.org
The reaction mechanism is notable for its efficiency. The weakly coordinating carboxyl group on the indole substrate is used twice as a directing group to activate C-H bonds. acs.orgnih.gov The catalytic cycle involves the carboxyl-assisted C-H activation of the indole, followed by a sequence of alkene coordination, migratory insertion, and β-H elimination. A second carboxyl-assisted C-H activation on the alkene moiety then occurs, leading to a reductive elimination that forms the pyranone ring and regenerates the active rhodium catalyst via anodic oxidation. acs.org This protocol features excellent atom and step economy and represents a green approach to constructing this important heterocyclic system. acs.org
Table 2: Substrate Scope for Rhodaelectro-Catalyzed Synthesis of Pyrano[3,4-b]indol-1(9H)-ones Data synthesized from research findings. acs.org
| Indole-2-carboxylic Acid Derivative | Alkene Coupling Partner | Product Yield (%) |
|---|---|---|
| 1-Methyl-1H-indole-2-carboxylic acid | Styrene | 89% |
| 1-Methyl-1H-indole-2-carboxylic acid | 4-Methylstyrene | 85% |
| 1,5-Dimethyl-1H-indole-2-carboxylic acid | Styrene | 81% |
| 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid | Styrene | 78% |
| 1-Methyl-1H-indole-2-carboxylic acid | 1-Octene | 65% |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are a cornerstone of green and efficient chemistry. mdpi.comnih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity and diversity from simple starting materials.
The application of MCRs to the synthesis of pyrano[3,4-b]indole scaffolds and related fused pyran systems offers a powerful alternative to linear, multi-step syntheses. researchgate.net For example, a greener MCR for novel pyrano[3,4-b]pyran derivatives involves the one-pot reaction of 4-hydroxy-6-methyl-2-pyrone, various aldehydes, and malononitrile (B47326). researchgate.net While this example builds a related pyran-fused system, the principles are directly applicable. An MCR for the pyrano[3,4-b]indole core would typically involve an indole-containing starting material, a component to form the pyran ring, and a third reactant to facilitate the cyclization cascade. Such strategies significantly reduce waste, energy consumption, and synthesis time, aligning with the principles of sustainable chemistry. nih.gov
One-Pot Synthetic Procedures for Pyrano[3,4-b]indole and Related Derivatives
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular scaffolds like the pyrano[3,4-b]indole core from simple starting materials in a single synthetic operation. nih.gov These procedures are advantageous as they reduce reaction time, cost, and waste generation compared to traditional multi-step syntheses. nih.gov
A notable example is the four-component reaction for the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives. This reaction involves the condensation of hydrazines, β-keto esters, isatin (B1672199) derivatives, and either malononitrile or ethyl cyanoacetate (B8463686). nih.gov The process proceeds via an initial condensation of hydrazine with a β-keto ester, followed by a Knoevenagel condensation of isatin with malononitrile or ethyl cyanoacetate. A subsequent Michael addition of the two intermediates, followed by cyclization, yields the final spiro compound. nih.gov This methodology has been successfully carried out in the presence of catalysts like piperidine (B6355638) or Et3N. nih.gov
Another efficient one-pot, three-component condensation has been reported for the synthesis of novel spiro[indole-3,4′-pyrano[2′,3′:4,5]pyrimido[2,1-b] nih.govmdpi.combenzothiazole] derivatives. researchgate.net This method involves the reaction of isatins, malononitrile, and 2-hydroxy-4H-pyrimido[2,1-b] nih.govmdpi.combenzothiazol-4-one. researchgate.net A key advantage of this particular protocol is that it can proceed without a catalyst in an environmentally benign ethanol-water solvent mixture, affording excellent yields and simplifying the purification process. researchgate.net
More advanced one-pot procedures include a rhodaelectro-catalyzed double dehydrogenative Heck reaction between indole-2-carboxylic acids and alkenes to furnish pyrano[3,4-b]indol-1(9H)-ones. acs.org This electrochemical method utilizes a weakly coordinating carboxyl group as a directing group to activate C–H bonds, proceeding without the need for an external oxidant in an undivided cell. acs.org The reaction demonstrates good atom and step economy, highlighting the innovative approaches being developed for the construction of this heterocyclic system. acs.org
Table 1: Examples of One-Pot Syntheses for Pyrano[3,4-b]indole Analogs
| Product Scaffold | Components | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] | Hydrazine, β-keto ester, Isatin, Malononitrile/Ethyl cyanoacetate | Fe3O4@l-arginine, solvent-free, room temp. nih.gov | High efficiency, use of heterogeneous magnetic catalyst. nih.gov |
| Spiro[indole-3,4′-pyrano[2′,3′:4,5]pyrimido[2,1-b] nih.govmdpi.combenzothiazole] | Isatin, Malononitrile, 2-hydroxy-4H-pyrimido[2,1-b] nih.govmdpi.combenzothiazol-4-one | Catalyst-free, Ethanol-Water, reflux researchgate.net | Environmentally benign, no catalyst needed, excellent yields. researchgate.net |
| Pyrano[3,4-b]indol-1(9H)-one | Indole-2-carboxylic acid, Alkene | [Cp*Rh(CH3CN)3][SbF6]2, Electrochemical, constant current acs.org | Oxidant-free, double C-H activation, good atom economy. acs.org |
Exploration of Green Chemistry Principles in Pyrano[3,4-b]indol-3(1H)-one Synthesis
The integration of green chemistry principles into the synthesis of pyrano[3,4-b]indole derivatives is an area of active research, aiming to develop more sustainable and environmentally friendly methodologies. researchgate.net Key strategies include the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. nih.govresearchgate.net
A significant advancement is the use of water as a reaction medium. A highly efficient green synthesis of spiropyranopyrazole-oxindole derivatives has been developed that proceeds in water at ambient temperature, resulting in excellent isolated yields. researchgate.net Similarly, a mixture of ethanol (B145695) and water has been used as a benign solvent for the catalyst-free, one-pot synthesis of other complex spiro-indole derivatives. researchgate.net These approaches avoid the use of toxic organic solvents, which is a primary goal of green chemistry.
The development of robust and reusable catalysts is another cornerstone of green synthetic chemistry. Magnetic nanoparticles (MNPs) functionalized with catalytically active groups, such as Fe3O4@l-arginine, have been employed for the one-pot synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles]. nih.govresearchgate.net This heterogeneous nanocatalyst demonstrates strong performance under solvent-free conditions at room temperature. nih.govresearchgate.net A major benefit is its magnetic nature, which allows for easy separation from the reaction mixture and reuse for multiple cycles without significant loss of activity. nih.gov
Furthermore, multicomponent reactions (MCRs) inherently align with green chemistry principles by improving atom economy and reducing the number of synthetic steps and purification procedures. nih.govrsc.org The development of MCRs that proceed under mild, solvent-free conditions or in benign solvents like ethanol represents a sustainable route to the indole core. nih.govrsc.org These methods minimize energy consumption and the generation of chemical waste, offering an environmentally responsible alternative to conventional multi-step synthetic routes. nih.govresearchgate.net
Table 2: Application of Green Chemistry Principles in Pyrano[3,4-b]indole Synthesis
| Green Principle | Application Example | Methodology | Advantages |
|---|---|---|---|
| Benign Solvents | Synthesis of spiropyranopyrazole-oxindoles researchgate.net | Reaction conducted in water at ambient temperature. | Avoids toxic organic solvents, safe, and environmentally friendly. researchgate.net |
| Catalysis | Synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] nih.govresearchgate.net | Use of Fe3O4@l-arginine magnetic nanoparticles as a heterogeneous catalyst. | Catalyst is easily recoverable and reusable for at least five runs; high efficiency. nih.gov |
| Atom Economy / MCRs | Synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] nih.gov | One-pot, four-component reaction under solvent-free conditions. | Reduces waste, saves time and energy, increases overall efficiency. nih.gov |
| Energy Efficiency | Synthesis of spiro derivatives catalyzed by Fe3O4@l-arginine nih.gov | Reaction proceeds at room temperature. | Minimizes energy consumption compared to reactions requiring heating. nih.gov |
Stereoselective Synthesis of Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- and its Chiral Analogues
The development of stereoselective methods for the synthesis of pyrano[3,4-b]indole derivatives is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Research in this area focuses on the use of chiral catalysts, including both metal complexes and organocatalysts, to control the three-dimensional arrangement of atoms in the final product.
Enantioselective synthesis of spiro-pyrano[2,3-c]pyrazole derivatives, which are structurally related to the pyrano[3,4-b]indole core, has been achieved through organocatalysis. A bifunctional squaramide organocatalyst derived from L-proline has been shown to effectively mediate the reaction between pyrazolones and isatylidene β,γ-unsaturated α-ketoesters, yielding dihydrospiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives with excellent enantioselectivity. acs.org This catalyst outperformed other common organocatalysts in inducing the desired chirality. acs.org
In another approach, a highly enantioselective [4+2] annulation of 2-ylideneoxindole with malononitrile has been accomplished using cinchonine, a Cinchona alkaloid, as an organocatalyst. acs.orgnih.gov This reaction, proceeding under mild conditions, generates enantiomerically enriched 4H-pyrano[3,2-b]indoles in high yields (up to 94%) and with excellent enantioselectivities (up to 98% ee). acs.orgnih.gov
Table 3: Stereoselective Synthetic Approaches to Chiral Pyrano-Indole Analogues
| Product Scaffold | Reaction Type | Catalyst | Enantioselectivity (ee) |
|---|---|---|---|
| Dihydrospiro[indoline-3,4′-pyrano[2,3-c]pyrazole] acs.org | Michael/Hemiketalization | L-proline derived squaramide | Excellent |
| 4H-Pyrano[3,2-b]indoles acs.orgnih.gov | [4+2] Annulation | Cinchonine | Up to 98% |
| Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] mdpi.com | [3+3] Annulation | Dinuclear zinc-ProPhenol complex | Up to 99% |
| Axially Chiral 3,4′-indole–pyrazole (B372694) rsc.org | Mannich reaction | Chiral Phosphoric Acid | High |
Systematic Reactivity and Transformative Chemistry of Pyrano 3,4 B Indol 3 1h One, 4,9 Dihydro
Ring System Transformations and Rearrangements
The fused ring system of 4,9-dihydropyrano[3,4-b]indol-3(1H)-one is amenable to various transformations that alter the core scaffold, leading to the formation of other important heterocyclic structures such as β-carbolines and other fused systems.
The transformation of the pyrano[3,4-b]indolone framework into the medicinally significant β-carboline (specifically, 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole) skeleton is a key chemical conversion. Research has shown that this is not achieved through a direct intramolecular lactamization. researchgate.net Instead, the reaction proceeds via a two-step sequence involving the nucleophilic ring-opening of the lactone followed by cyclization. researchgate.net
The process is initiated by the reaction of the pyrano[3,4-b]indolone with an amine. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone, which leads to the cleavage of the ester bond and the formation of an intermediate amide. researchgate.net This open-chain amide, which incorporates the amine's substituent, is then induced to cyclize, forming the six-membered piperidinone ring of the tetrahydro-β-carboline system. researchgate.net This method highlights the utility of the pyrano[3,4-b]indolone as a stable precursor that can be activated for ring transformation under specific conditions.
Table 1: Conversion of Pyrano[3,4-b]indolones to Amide Intermediates for β-Carboline Synthesis
| Starting Pyrano[3,4-b]indolone | Amine Nucleophile | Resulting Amide Intermediate | Reference |
|---|---|---|---|
| 9-Substituted 4,9-dihydropyrano[3,4-b]indol-1(3H)-one | Primary or Secondary Amine | N-Substituted 2-(2-carboxy-1H-indol-3-yl)ethanamide | researchgate.net |
While the direct oxidative conversion of the Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- system to fused benzoxazonine structures is not extensively documented in the literature, other oxidative transformations of the core have been reported. A notable example is the photo-oxygenation of substituted pyrano[3,4-b]indol-3(9H)-ones. rsc.org This reaction does not expand the ring system to a benzoxazonine but instead results in the oxidative cleavage of the pyranone ring. rsc.org
The reaction, carried out in the presence of light and oxygen, leads to the formation of novel indole (B1671886) 2,3-dicarbonyl derivatives and 2-hydroxyalkylindole-3-acetic acid derivatives. rsc.org This demonstrates that the pyranone ring is susceptible to oxidative opening, a transformation that fundamentally alters the heterocyclic core and provides access to highly functionalized indole products. rsc.org
Electrophilic and Nucleophilic Reactions at Specific Ring Positions
The reactivity of the Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- system towards electrophiles and nucleophiles is dictated by the distinct electronic properties of its constituent rings.
The indole portion of the molecule is inherently electron-rich, making it susceptible to electrophilic aromatic substitution . In a typical indole, the C3 position is the most nucleophilic and thus the primary site of attack. nih.gov However, in the Pyrano[3,4-b]indol-3(1H)-one system, the C3 position is already part of the fused ring structure. Therefore, electrophilic attack is expected to occur at the available positions on the benzene (B151609) ring of the indole nucleus (C5, C6, C7, C8). The synthesis of the pyrano[3,4-b]indole framework itself can involve an intramolecular Friedel-Crafts alkylation, where the C3-position of an indole precursor attacks an electrophilic center to form the pyran ring, confirming the potent nucleophilicity of this site. nih.gov
Nucleophilic reactions primarily target the electrophilic centers of the molecule, most notably the carbonyl carbon of the lactone. As discussed previously (Section 3.1.1), this position is susceptible to attack by nucleophiles such as amines, leading to the ring-opening of the lactone to form amides. researchgate.net This reactivity is a cornerstone of its use as a synthetic intermediate. Other plausible nucleophilic reactions include the acid- or base-catalyzed hydrolysis of the lactone to yield the corresponding carboxylic acid, a characteristic reaction of esters and lactones.
Table 2: Reactivity at Specific Positions of the Pyrano[3,4-b]indol-3(1H)-one Core
| Ring Position | Type of Reaction | Reagent/Condition | Product Type |
|---|---|---|---|
| Lactone Carbonyl (C3) | Nucleophilic Acyl Substitution | Amines | Ring-opened Amide researchgate.net |
| Lactone Carbonyl (C3) | Nucleophilic Acyl Substitution | H₂O / H⁺ or OH⁻ | Ring-opened Carboxylic Acid |
| Indole Benzene Ring (C5-C8) | Electrophilic Aromatic Substitution | Electrophiles (e.g., Br⁺, NO₂⁺) | Substituted Pyrano[3,4-b]indolone |
Photochemical and Thermal Reactivity of the Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- System
The pyrano[3,4-b]indolone system exhibits distinct reactivity under photochemical and thermal conditions, leading to significant structural transformations.
Under photochemical conditions , the pyrano[3,4-b]indole core can undergo oxygenation. The photo-oxygenation of substituted pyrano[3,4-b]indol-3(9H)-ones results in the cleavage of the pyranone ring. rsc.org This process provides a synthetic route to novel indole derivatives, including those with 2,3-dicarbonyl and 2-hydroxyalkylindole-3-acetic acid functionalities, showcasing a light-induced ring-opening transformation. rsc.org
Thermal reactivity of pyrano[3,4-b]indol-3-ones can lead to the formation of complex polycyclic aromatic systems. Upon heating, these compounds can serve as precursors for intramolecular Diels-Alder reactions. rsc.org The thermal treatment facilitates the extrusion of carbon dioxide and the in-situ generation of an indole-2,3-quinodimethane intermediate. This highly reactive diene then undergoes a [4+2] cycloaddition, ultimately leading to the formation of carbazole (B46965) derivatives. rsc.org This thermal cascade reaction provides a powerful method for constructing annulated carbazole frameworks from the pyrano[3,4-b]indole scaffold.
Table 3: Photochemical and Thermal Transformations
| Condition | Reaction Type | Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Photochemical (hν, O₂) | Photo-oxygenation / Ring-Opening | N/A | Indole 2,3-dicarbonyl derivatives | rsc.org |
| Thermal (Δ) | Decarboxylation / Diels-Alder | Indole-2,3-quinodimethane | Carbazole derivatives | rsc.org |
Strategic Derivatization and Regioselective Functionalization of the Pyrano 3,4 B Indol 3 1h One, 4,9 Dihydro Scaffold
N-Functionalization Strategies of Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-
Modification at the indole (B1671886) nitrogen (N-9 position) is a common and effective strategy to alter the physicochemical and biological properties of the scaffold. This approach has been successfully employed to create derivatives with a wide range of therapeutic activities.
One of the most significant modifications is the introduction of an acetic acid moiety, creating N-acetic acid derivatives. These compounds have been explored for various therapeutic purposes. For instance, N-acetic acid derivatives of the 3,4-dihydropyrano[3,4-b]indol-1(9H)-one ring system have been synthesized and investigated as potential aldose reductase (ALR2) inhibitors, which are relevant for treating diabetic complications. researchgate.net Similarly, specific derivatives like (5-cyano-8-methyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid have been identified as potent and selective inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. nih.gov Structure-activity relationship (SAR) studies on the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid scaffold have also led to the development of dual cyclooxygenase-2 (COX-2) inhibitors and thromboxane (B8750289) A₂ (TP) receptor antagonists. unito.it
Another key N-functionalization strategy is N-glycosylation. Researchers have synthesized a series of 9-glycosyl-4,9-dihydropyrano[3,4-b]indole-1(3H)-ones by coupling the parent scaffold with various acetobromoglycopyranoses. nih.gov Several of these glycosylated derivatives, particularly α-L-arabinopyranosides, have demonstrated notable activity against certain strains of Gram-positive and Gram-negative bacteria. nih.gov
| Substituent at N-9 | Derivative Class | Synthetic Approach | Potential Application | Reference |
|---|---|---|---|---|
| -CH₂COOH | N-acetic acid | Alkylation with haloacetic acid esters followed by hydrolysis | Aldose Reductase (ALR2) Inhibition, HCV NS5B Polymerase Inhibition, COX-2 Inhibition | researchgate.netnih.govunito.it |
| Glycosyl moieties (e.g., α-L-arabinopyranoside) | N-glycoside | Coupling with acetobromoglycopyranoses in the presence of silver oxide | Antibacterial Agents | nih.gov |
Selective Functionalization of the Pyranone Ring Moiety
The pyranone ring within the Pyrano[3,4-b]indol-3(1H)-one scaffold offers additional sites for chemical modification, which can significantly influence molecular interactions with biological targets. Functionalization often targets the C-3 position of the pyranone ring.
A modern and efficient method for this purpose is the rhodaelectro-catalyzed Double Dehydrogenative Heck Reaction (DDHR). acs.orgresearchgate.net This reaction couples N-substituted indole-2-carboxylic acids with a variety of alkenes, such as acrylates and styrenes, to construct the pyrano[3,4-b]indol-1(9H)-one core with diverse substituents at the C-3 position. acs.org This electrochemical method avoids the need for stoichiometric chemical oxidants, representing a more sustainable synthetic route. researchgate.net A range of aryl and alkyl groups have been successfully introduced at this position, demonstrating the versatility of the approach. acs.org
Furthermore, the pyranone ring itself can undergo reactions that lead to novel structures. For example, the photo-oxygenation of substituted pyrano[3,4-b]indol-3(9H)-ones has been reported to yield indole 2,3-dicarbonyl derivatives and 2-hydroxyalkylindole-3-acetic acid derivatives, indicating a pathway for ring opening and further functionalization. rsc.org
| Substituent at C-3 | Starting Alkene | Yield |
|---|---|---|
| Phenyl | Styrene | 74% |
| 4-Chlorophenyl | 4-Chlorostyrene | 31% |
| 4-Bromophenyl | 4-Bromostyrene | 65% |
| Naphthalen-2-yl | 2-Vinylnaphthalene | 66% |
| tert-Butyl carboxylate | tert-Butyl acrylate | 27% |
Targeted Modification of the Indole Ring System
Targeted modification of the carbocyclic (benzene) portion of the indole ring system provides another avenue for creating structural diversity and modulating biological activity. Substituents at positions C-5, C-6, C-7, and C-8 can influence the electronic properties and steric profile of the molecule.
Research into HCV NS5B polymerase inhibitors has explored derivatives with substitutions on the indole ring. nih.gov For instance, the compound (5-cyano-8-methyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid features both a cyano group at C-5 and a methyl group at C-8, highlighting the potential for multi-substituted analogues. nih.gov
Similarly, extensive SAR studies have been conducted on the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid scaffold to develop dual COX-2 inhibitors and TP receptor antagonists. unito.it These studies involved synthesizing and evaluating numerous derivatives with various substituents on the indole ring to optimize potency and selectivity. unito.it These modifications are crucial for mapping the interaction of the scaffold with its target proteins and for improving its pharmacological profile.
| Position | Substituent | Compound Context | Reference |
|---|---|---|---|
| C-5 | -CN | HCV NS5B Polymerase Inhibitor | nih.gov |
| C-8 | -CH₃ | ||
| Various (C-5, C-6, C-7, C-8) | Various | SAR studies for dual COX-2 inhibitors/TP receptor antagonists | unito.it |
Synthesis of Complex Spiro and Fused Architectures Incorporating the Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- Scaffold
The robust pyrano[3,4-b]indole scaffold serves as an excellent foundation for the construction of more complex, three-dimensional molecular architectures, including spiro and fused heterocyclic systems. These advanced structures are of great interest in medicinal chemistry as they can explore a wider chemical space and offer novel pharmacological properties.
Fused Architectures: An example of a fused system is the synthesis of 3,6-dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-one. mdpi.com This molecule is constructed by fusing a pyrazole (B372694) ring onto the pyranone moiety of the parent scaffold. The synthesis is achieved through a multi-step sequence that culminates in an intramolecular esterification, effectively building the new heterocyclic ring onto the existing framework. mdpi.com This strategy combines the structural features of pyrano[3,4-b]indolones with those of pyrazoles, a class of heterocycles known for a broad spectrum of pharmacological activities. mdpi.com
Spiro Architectures: The synthesis of spiro compounds, where two rings are connected through a single shared atom, is another important derivatization strategy. While many related syntheses start with precursors like isatins to create a spiro center at the C-3 position of an indoline (B122111) ring, the pyrano[3,4-b]indole scaffold can also be used to generate such structures. nih.govresearchgate.net For example, it has been shown that pyranoindoles can be converted into spirooxindoles. nih.gov Multi-component reactions are a powerful tool for constructing these complex molecules. For instance, the one-pot, four-component reaction of hydrazines, β-keto esters, isatins, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) can yield spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles]. nih.gov These reactions efficiently assemble complex polycyclic systems from simple starting materials.
| Architecture Type | Resulting System | General Synthetic Approach | Reference |
|---|---|---|---|
| Fused | Pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-one | Multi-step synthesis involving Fischer indole synthesis and intramolecular esterification of a pyrazole precursor | mdpi.com |
| Spiro | Spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] | Four-component reaction of hydrazines, β-keto esters, isatins, and an active methylene (B1212753) compound | nih.gov |
| Spiro | Spirooxindoles | Conversion from a pre-formed pyranoindole scaffold | nih.gov |
Theoretical and Computational Chemistry Studies of Pyrano 3,4 B Indol 3 1h One, 4,9 Dihydro Architectures
Density Functional Theory (DFT) Applications for Molecular Conformation and Electronic Properties
No dedicated DFT studies on the molecular conformation, optimized geometry (including bond lengths and angles), or the electronic properties (such as HOMO-LUMO energy gap, electrostatic potential, or Mulliken charge distribution) of Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- have been found in the surveyed literature. While DFT has been used to study related pyrano[2,3-c]pyrazole and pyran-2,4-dione derivatives, this information is not directly transferable to the target molecule.
Computational Prediction of Spectroscopic Parameters (e.g., 1H and 13C NMR chemical shifts)
There are no available computational studies that predict the 1H and 13C NMR chemical shifts for Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-. Although experimental NMR data exists for some substituted pyrano[3,4-b]indol-1(9H)-one isomers, theoretical predictions for the specific title compound are absent from the literature.
In Silico Exploration of Structure-Reactivity Relationships and Quantum Chemical Descriptors
A detailed in silico exploration of the structure-reactivity relationships for Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- is not available. Consequently, data on its quantum chemical descriptors, such as chemical hardness, softness, electronegativity, and chemical potential, have not been computationally derived and published.
Advanced Computational Methods for Conformational Analysis and Stability
No studies employing advanced computational methods to perform a thorough conformational analysis or to assess the thermodynamic stability of different potential conformers of Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- have been identified.
Mechanistic Investigations of Reactions Involving Pyrano 3,4 B Indol 3 1h One, 4,9 Dihydro
Elucidation of Reaction Pathways for Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- Formation
The formation of the Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- scaffold can be achieved through several synthetic strategies, each with its own distinct reaction pathway. The elucidation of these pathways is critical for optimizing reaction conditions and achieving desired product outcomes.
Detailed Mechanistic Insights into Acid-Catalyzed Cyclizations
Acid-catalyzed cyclization is a common strategy for the synthesis of Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-. This typically involves the intramolecular reaction of a suitable tryptophol (B1683683) derivative, such as indole-2-acetic acid or a related precursor. The mechanism can be viewed as an intramolecular Friedel-Crafts alkylation or a Pictet-Spengler type reaction, followed by lactonization.
The reaction is initiated by the protonation of the carboxylic acid or a related functional group on the side chain of the indole (B1671886) precursor. This enhances the electrophilicity of the side chain, facilitating an intramolecular electrophilic attack on the electron-rich indole nucleus. The regioselectivity of this attack is a critical aspect, with the C3 position of the indole being the most common site of substitution due to its higher nucleophilicity. nih.gov
Proposed Mechanism for Acid-Catalyzed Cyclization:
Protonation: The acid catalyst protonates the carbonyl oxygen of the side chain, increasing the electrophilicity of the carbonyl carbon.
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich C3 position of the indole ring attacks the activated carbonyl carbon, leading to the formation of a six-membered ring and a tetrahedral intermediate. This step is analogous to a Friedel-Crafts acylation.
Deprotonation and Rearomatization: A proton is lost from the indole nitrogen or the C3 position to restore the aromaticity of the indole ring, yielding an intermediate alcohol.
Lactonization: Subsequent intramolecular esterification (lactonization) between the newly formed hydroxyl group and the carboxylic acid moiety, often under acidic conditions, leads to the formation of the final Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- product. researchgate.net
Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in understanding the regioselectivity of similar reactions. These studies indicate that the transition state energy for the attack at the C3 position is generally lower than at other positions of the indole ring, thus favoring the formation of the pyrano[3,4-b]indole scaffold. rsc.org
Mechanistic Postulations for Rhodaelectro-Catalyzed Transformations
A novel and efficient method for the synthesis of pyrano[3,4-b]indol-1(9H)-ones involves a rhodaelectro-catalyzed double dehydrogenative Heck reaction between indole-2-carboxylic acids and alkenes. acs.org This reaction proceeds under exogenous oxidant-free conditions in an undivided cell with a constant current. acs.org The weakly coordinating carboxyl group plays a crucial dual role as a directing group, activating C-H bonds throughout the reaction. acs.org
Proposed Catalytic Cycle:
The proposed mechanism commences with the active [Cp*Rh(III)] species. The catalytic cycle can be summarized in the following key steps: acs.org
C-H Activation: The rhodium catalyst, directed by the carboxyl group, activates the C-H bond at the C3 position of the indole ring to form a five-membered rhodacycle intermediate.
Alkene Coordination and Insertion: The alkene substrate coordinates to the rhodium center, followed by a 1,2-migratory insertion into the Rh-C bond.
β-Hydride Elimination and Reductive Elimination: A β-hydride elimination step forms a rhodium-hydride species and an alkenyl-indole intermediate. Subsequent reductive elimination yields an intermediate 1-methyl-3-alkenyl-1H-indole-2-carboxylic acid.
Second C-H Activation and Lactonization: The carboxyl group then directs a second C-H activation of the alkene. This leads to the formation of a seven-membered rhodacycle.
Reductive Elimination and Catalyst Regeneration: Reductive elimination from this intermediate furnishes the final pyrano[3,4-b]indol-1(9H)-one product and a rhodium(I) species. The rhodium(I) complex is then reoxidized at the anode to regenerate the active rhodium(III) catalyst, thus completing the electrochemical cycle. acs.org
Experimental evidence, such as H/D exchange studies, supports the reversibility of the β-H elimination step. acs.org
Understanding Multicomponent Reaction Mechanisms leading to Pyrano[3,4-b]indoles
Multicomponent reactions (MCRs) offer an atom-economical and efficient route to complex molecules like pyrano[3,4-b]indoles from simple starting materials in a one-pot fashion. rsc.orgresearchgate.net The mechanism of these reactions typically involves a cascade of sequential steps.
A plausible mechanism for a three-component reaction involving an indole derivative, an aldehyde, and a C-H acid (like malononitrile (B47326) or a β-ketoester) to form a pyrano[3,4-b]indole system can be postulated as follows:
Knoevenagel Condensation: The reaction often initiates with a Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound, catalyzed by a base, to form a reactive α,β-unsaturated intermediate.
Michael Addition: The indole, acting as a nucleophile, undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct. This addition preferentially occurs at the C3 position of the indole.
Intramolecular Cyclization and Tautomerization: The resulting intermediate then undergoes an intramolecular cyclization. The hydroxyl group on the indole side chain attacks the nitrile or ester group, leading to the formation of the pyran ring. Subsequent tautomerization yields the stable Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- derivative.
The catalyst, often a base like piperidine (B6355638) or an organocatalyst, plays a crucial role in each step, from the initial condensation to the final cyclization. researchgate.net
Factors Influencing Regioselectivity and Stereoselectivity in Synthetic Transformations
The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-.
Regioselectivity:
In acid-catalyzed cyclizations, the inherent nucleophilicity of the indole ring dictates the regioselectivity. The C3 position is electronically favored for electrophilic attack. However, the substitution pattern on the indole ring and the nature of the tether connecting the reacting moieties can influence the outcome. For instance, the presence of electron-withdrawing groups on the indole nitrogen can decrease the nucleophilicity of the ring, potentially requiring harsher reaction conditions or leading to alternative reaction pathways. nih.gov In the case of rhodaelectro-catalyzed reactions, the directing effect of the carboxyl group at the C2 position ensures high regioselectivity for C3-H activation. acs.org
Stereoselectivity:
When chiral centers are formed during the synthesis of Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-, controlling the stereochemistry becomes a significant challenge. The use of chiral catalysts, such as chiral Brønsted acids or Lewis acids, can induce enantioselectivity in Friedel-Crafts type cyclizations. The catalyst can form a chiral environment around the substrate, favoring the formation of one enantiomer over the other.
In the context of intramolecular reactions, the stereochemistry of the starting material can also influence the stereochemical outcome of the product, following principles of substrate-controlled synthesis. For instance, the stereochemistry of substituents on the side chain of the tryptophol precursor can direct the formation of a specific diastereomer of the final product.
Role of Catalytic Cycles and Intermediates in Mechanistic Control
The catalytic cycle and the nature of the intermediates are central to understanding and controlling the outcome of catalytic reactions leading to Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-.
In acid-catalyzed cyclizations , the key intermediate is the protonated species that initiates the intramolecular electrophilic attack. The stability of the resulting carbocationic intermediate influences the reaction rate and can also play a role in potential rearrangements. The reversibility of some steps in the catalytic cycle can also affect the final product distribution.
| Reaction Type | Key Catalyst/Reagent | Key Intermediates | Driving Force |
| Acid-Catalyzed Cyclization | Brønsted or Lewis Acids | Protonated carbonyl, Tetrahedral intermediate, Carbocation | Aromatization, Formation of a stable lactone ring |
| Rhodaelectro-Catalysis | [Cp*Rh(III)] complex | Five- and seven-membered rhodacycles, Rh(I) species | Electrochemical oxidation for catalyst regeneration |
| Multicomponent Reaction | Base or Organocatalyst | Knoevenagel adduct, Michael adduct | Formation of multiple bonds in a single operation |
Analytical Characterization Techniques for Pyrano 3,4 B Indol 3 1h One, 4,9 Dihydro Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D methods including 1H, 13C, HMBC, HMQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of pyrano[3,4-b]indol-3(1H)-one derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity within the molecule. core.ac.ukresearchgate.net
1H NMR spectroscopy provides information about the chemical environment of protons. In a typical 4,9-dihydro-pyrano[3,4-b]indol-3(1H)-one scaffold, the aromatic protons of the indole (B1671886) ring typically appear in the downfield region (δ 7.0-8.0 ppm). A characteristic signal for the N-H proton of the indole is often observed as a broad singlet at a very downfield chemical shift (δ > 10.0 ppm), which is exchangeable with D₂O. mdpi.com The methylene (B1212753) protons of the dihydropyranone ring (at C4 and C1) would appear in the aliphatic region of the spectrum.
13C NMR spectroscopy reveals the chemical shifts of all carbon atoms in the molecule. Key signals include the carbonyl carbon of the lactone ring, which resonates significantly downfield (δ > 160 ppm). mdpi.com The sp²-hybridized carbons of the indole ring typically appear between δ 95 and 145 ppm, while the sp³-hybridized carbons of the dihydropyranone ring are found in the upfield region.
2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) are used to establish direct one-bond correlations between protons and the carbons they are attached to. core.ac.uk This is instrumental in assigning the signals of protonated carbons.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for piecing together the molecular skeleton by identifying long-range (typically two- and three-bond) correlations between protons and carbons. mdpi.comktu.edu For instance, correlations from the indole N-H proton to nearby quaternary carbons can confirm the fusion of the heterocyclic rings. Similarly, correlations from the methylene protons on the pyranone ring to the carbonyl carbon and the indole carbons can definitively establish the structure. mdpi.com The combination of these NMR techniques provides a comprehensive picture of the molecular structure. nih.gov
The following table summarizes typical NMR data for a related pyrazolo-fused pyrano[3,4-b]indolone derivative. mdpi.com
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| NH (Indole) | 11.45 (s) | - |
| H-1 | 7.69 (s) | 131.12 |
| H-7 | 7.42 (d, J=8.2 Hz) | 111.92 |
| H-8 | 7.21 (t, J=7.6 Hz) | 123.70 |
| H-9 | 7.04 (t, J=7.5 Hz) | 119.52 |
| H-10 | 7.50 (d, J=8.1 Hz) | 120.63 |
| C=O | - | 162.49 |
| C-3a | - | 158.38 |
| C-5a | - | 126.45 |
| C-6a | - | 135.64 |
| C-10a | - | 127.63 |
| C-10b | - | 108.03 |
| C-10c | - | 96.89 |
Data for 3,6-Dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-one in DMSO-d₆. mdpi.com
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For derivatives of pyrano[3,4-b]indol-3(1H)-one, the IR spectrum provides clear evidence for the presence of the characteristic lactone and indole moieties.
The most prominent absorption band is typically the carbonyl (C=O) stretching vibration of the six-membered lactone ring (δ-lactone). This band is strong and sharp, usually appearing in the region of 1700-1750 cm⁻¹. pressbooks.publibretexts.org For example, in related pyrano[2,3-c]pyrazole structures, this lactone carbonyl absorption is observed around 1708-1714 cm⁻¹. growingscience.comnih.gov
Another key feature is the N-H stretching vibration of the indole ring, which typically gives rise to a moderate to sharp band at approximately 3100-3400 cm⁻¹. nih.govresearchgate.net The exact position can be influenced by hydrogen bonding in the solid state.
Other characteristic absorptions include:
Aromatic C-H stretching: These vibrations appear just above 3000 cm⁻¹. vscht.cz
Aliphatic C-H stretching: The CH₂ groups in the dihydropyran ring show stretching bands in the 2850-3000 cm⁻¹ region. libretexts.org
Aromatic C=C stretching: These vibrations from the indole's benzene (B151609) ring typically result in one or more bands in the 1450-1600 cm⁻¹ region. researchgate.netvscht.cz
C-O stretching: The C-O single bond stretch of the lactone ester group is usually found in the 1000-1300 cm⁻¹ range.
The table below lists the characteristic IR absorption frequencies for the main functional groups in pyrano[3,4-b]indol-3(1H)-one derivatives.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Indole N-H | Stretch | 3100 - 3400 | Medium, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Lactone C=O | Stretch | 1700 - 1750 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| Lactone C-O | Stretch | 1000 - 1300 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique that provides the molecular weight and, with high-resolution instruments (HRMS), the elemental formula of pyrano[3,4-b]indol-3(1H)-one derivatives. vanderbilt.edu It works by ionizing the compound and separating the resulting ions based on their mass-to-charge (m/z) ratio.
Soft ionization techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ion with minimal fragmentation. acs.org This allows for the accurate determination of the molecular weight, typically observed as the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. mdpi.comacs.org HRMS data can confirm the molecular formula with high accuracy, often to within a few parts per million (ppm), providing strong evidence for the identity of a newly synthesized compound. mdpi.comacs.org
Electron Impact (EI) ionization is a higher-energy technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic "fingerprint" that can help confirm the structure. scirp.orgresearchgate.net For indole derivatives, fragmentation pathways often involve the stable indole ring system. scirp.org Common fragmentation processes for the pyrano[3,4-b]indol-3(1H)-one core might include:
Loss of carbon monoxide (CO) from the lactone ring.
Retro-Diels-Alder (RDA) reactions in the dihydropyran ring.
Cleavage of substituents attached to the core structure.
Analysis of these fragmentation patterns provides valuable structural information that complements data from NMR and IR spectroscopy. tsijournals.com
| Compound | Formula | Ionization Method | Ion Observed | m/z Calculated | m/z Found | Reference |
| 3,6-Dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-one | C₁₂H₇N₃O₂ | HRMS (ESI) | [M+H]⁺ | 226.0611 | 226.0611 | mdpi.com |
| 9-Methyl-3-phenylpyrano[3,4-b]indol-1(9H)-one | C₁₈H₁₃NO₂ | HRMS (ESI) | [M+Na]⁺ | 298.0844 | 298.0842 | acs.org |
| 3-(4-Bromophenyl)-9-methylpyrano[3,4-b]indol-1(9H)-one | C₁₈H₁₂BrNO₂ | HRMS (ESI) | [M+Na]⁺ | 375.9949 | 375.9953 | acs.org |
High-resolution mass spectrometry data for related pyranoindole structures.
X-ray Crystallography for Definitive Solid-State Structural Elucidation
While NMR spectroscopy provides the definitive structure in solution, single-crystal X-ray crystallography offers unambiguous proof of the molecular structure in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing exact bond lengths, bond angles, and stereochemistry. mdpi.com
For novel heterocyclic systems like pyrano[3,4-b]indol-3(1H)-one derivatives, X-ray crystallography is often used to confirm a structure assigned by other spectroscopic methods, especially when complex stereochemistry is involved or when there is ambiguity in isomeric structures. mdpi.comnih.gov
The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is analyzed to generate an electron density map, from which the positions of the atoms can be determined. The resulting crystal structure confirms the connectivity of the pyrano[3,4-b]indole core and reveals details about the planarity of the ring system and the conformation of the dihydropyranone ring. mdpi.comnih.gov For example, in a related pyrano[2,3-c]pyrazole derivative, X-ray analysis confirmed a trigonal planar geometry at an sp²-hybridized nitrogen atom and provided precise measurements for the C=O and C-O bond lengths within the pyran-4-one moiety. mdpi.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula.
This method serves as a crucial check for the purity and empirical formula of a synthesized compound. For a new pyrano[3,4-b]indol-3(1H)-one derivative, the experimentally determined percentages of C, H, and N must agree with the calculated values, typically within a margin of ±0.4%. nih.gov This agreement provides strong corroborating evidence that the correct compound has been synthesized with a high degree of purity. core.ac.uk
The table below shows an example of elemental analysis data for a related heterocyclic compound.
| Compound | Molecular Formula | Analysis | %C | %H | %N |
| 5'-Methyl-2'-phenyl-5-bromo-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-2,6'(1'H)-dione | C₂₃H₁₉BrN₄O₄ | Calculated | 55.77 | 3.87 | 11.31 |
| Found | - | - | - | ||
| 5'-Methyl-2'-phenyl-5-chloro-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-2,6'(1'H)-dione | C₂₃H₁₉ClN₄O₄ | Calculated | 61.27 | 4.25 | 12.43 |
| Found | - | - | - |
Data from a study on spiro[indoline-3,4'-pyrano[2,3-c]pyrazoles]. nih.gov
Conclusion and Future Research Trajectories in Pyrano 3,4 B Indol 3 1h One, 4,9 Dihydro Chemistry
Synthesis and Reactivity Paradigms for Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-
The construction of the pyrano[3,4-b]indol-3(1H)-one core has traditionally relied on several key synthetic strategies. A common and effective approach involves the Fischer indole (B1671886) synthesis followed by an intramolecular esterification or lactonization. mdpi.com This method provides a reliable route to the fundamental tricyclic system.
Another significant paradigm in the synthesis and reactivity of these compounds is the use of cycloaddition reactions. Intramolecular Diels-Alder reactions of appropriately substituted indole precursors have been shown to be a powerful tool for constructing the pyran ring, leading to the formation of the desired scaffold.
Furthermore, the reactivity of the formed pyrano[3,4-b]indol-3(1H)-one system has been explored, with reactions such as photo-oxygenation demonstrating the potential to access novel indole derivatives. rsc.org These established methods form the bedrock of synthetic efforts and continue to be refined and adapted for the creation of new analogues.
Emerging Methodologies and Synthetic Challenges in the Pyrano[3,4-b]indol-3(1H)-one Field
The field is witnessing a shift towards more efficient and innovative synthetic methods. A prominent example is the use of rhodaelectro-catalysis for the synthesis of pyrano[3,4-b]indol-1(9H)-ones through a double dehydrogenative Heck reaction. acs.org This methodology offers a modern approach with high atom economy.
Multicomponent reactions (MCRs) are also gaining traction as a strategy to rapidly build molecular complexity. While not yet extensively applied to the specific target compound, the success of MCRs in synthesizing related pyran-fused heterocycles suggests a promising future direction. tandfonline.com The use of novel catalytic systems, including N-heterocyclic carbenes (NHCs) and various metal catalysts, is another area of active research aimed at improving yields, selectivity, and substrate scope.
Despite these advancements, synthetic challenges remain. The development of stereoselective methods for the synthesis of chiral pyrano[3,4-b]indol-3(1H)-one derivatives is a significant hurdle. Achieving high enantioselectivity in the construction of the stereogenic centers of the molecule is crucial for the development of potential therapeutic agents.
The following table summarizes selected emerging synthetic methodologies for pyrano[3,4-b]indole derivatives and related structures, highlighting the catalyst, key features, and reported yields.
| Methodology | Catalyst/Reagent | Key Features | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Rhodaelectro-Catalyzed Double Dehydrogenative Heck Reaction | [Cp*Rh(CH3CN)3][SbF6]2 | High atom economy, electrochemical synthesis | Pyrano[3,4-b]indol-1(9H)-ones | Up to 74% | acs.org |
| Fischer Indole Synthesis & Intramolecular Esterification | CH3SO3H / Hydrazine (B178648) | Classic, scalable approach | Pyrazolo-fused pyrano[3,4-b]indolone | 64% | mdpi.com |
Unexplored Reaction Pathways and Derivatization Opportunities for Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-
The pyrano[3,4-b]indol-3(1H)-one scaffold presents numerous opportunities for further exploration. The functionalization of the core structure at various positions remains a fertile ground for research. Derivatization of the indole nitrogen, the aromatic ring of the indole moiety, and the pyranone ring can lead to a diverse library of new compounds with potentially unique biological activities.
The exploration of novel reaction pathways originating from the pyrano[3,4-b]indol-3(1H)-one core is another exciting frontier. For instance, ring-opening and ring-transformation reactions could provide access to other important heterocyclic systems. The application of computational studies to predict the reactivity of the scaffold and guide the design of new reactions is an area with significant potential.
Furthermore, the development of asymmetric syntheses to access enantiomerically pure derivatives is a critical area for future research. The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of stereoselective synthetic methods a high priority. The investigation of novel catalytic systems, including chiral organocatalysts and metal complexes, will be instrumental in achieving this goal.
The synthesis of fused analogues, where additional rings are appended to the pyrano[3,4-b]indole framework, represents another promising avenue for expanding the chemical space and exploring new structure-activity relationships. mdpi.com
The following table outlines potential areas for future research and derivatization of the pyrano[3,4-b]indol-3(1H)-one scaffold.
| Research Area | Focus | Potential Outcomes |
|---|---|---|
| Asymmetric Synthesis | Development of enantioselective routes | Access to single enantiomers for biological evaluation |
| Catalysis | Exploration of novel catalysts (e.g., organocatalysts, biocatalysts) | Improved efficiency, selectivity, and sustainability of syntheses |
| Derivatization | Functionalization of the indole and pyranone rings | Generation of diverse compound libraries for screening |
| Reaction Discovery | Exploration of ring-opening and ring-transformation reactions | Synthesis of novel heterocyclic scaffolds |
| Computational Chemistry | Prediction of reactivity and spectroscopic properties | Rational design of new synthetic targets and reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
